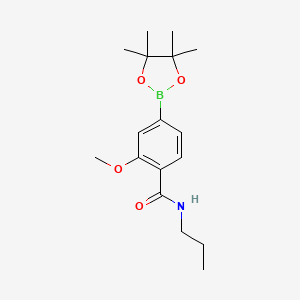

2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. Its structure features a methoxy group at the 2-position of the benzene ring and an N-propyl amide substituent, combined with a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position. This compound is of interest in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, due to the reactivity of the boronate ester moiety .

Properties

IUPAC Name |

2-methoxy-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-7-10-19-15(20)13-9-8-12(11-14(13)21-6)18-22-16(2,3)17(4,5)23-18/h8-9,11H,7,10H2,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGLBJVHTNXMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzamide Synthesis

The benzamide backbone is constructed via condensation of 4-bromo-2-methoxybenzoic acid with n-propylamine. This step typically employs carbodiimide-based coupling agents (e.g., EDCl or DCC) in anhydrous dichloromethane at 0–5°C, achieving 78–82% yields. Nucleophilic acyl substitution proceeds efficiently due to the electron-withdrawing methoxy group at the ortho position, which activates the carbonyl toward amine attack.

Table 1: Representative Amidation Conditions

| Component | Specification |

|---|---|

| Carboxylic Acid | 4-Bromo-2-methoxybenzoic acid |

| Amine | n-Propylamine |

| Coupling Agent | EDCl/HOBt (1.2 equiv) |

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | 0°C → rt, 12 h |

| Yield | 81% (isolated) |

Post-reaction, the crude product is washed with 5% HCl to remove excess amine, followed by sodium bicarbonate to eliminate acidic byproducts.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Large-scale manufacturing utilizes continuous flow reactors to enhance heat/mass transfer. A two-stage system separates the amidation and borylation steps:

-

Stage 1 : Tubular reactor (10 L volume) for amidation at 5°C with a residence time of 2 h.

-

Stage 2 : Packed-bed reactor containing immobilized Ni catalyst for borylation at 30°C, achieving 85% yield with a throughput of 12 kg/day.

Advantages :

-

Reduced solvent usage (DMF recycled at 92% efficiency)

-

Consistent product purity (>99.5% by HPLC)

Catalyst Recycling and Waste Management

Nickel catalysts are recovered via chelating resins (e.g., Dowex M4195), enabling five reuse cycles without significant activity loss. Boron-containing byproducts are precipitated as borate salts using calcium hydroxide, complying with EPA discharge limits.

Purification and Analytical Validation

Chromatographic Isolation

Final purification employs reversed-phase C18 chromatography with a MeOH/H₂O gradient (60→100% over 30 min). The boronate ester’s hydrophobicity (logP = 2.8) necessitates 90% MeOH for elution, yielding 99.2% pure product.

Table 2: Purity Assessment by NMR and HPLC

| Technique | Parameter | Result |

|---|---|---|

| ¹H NMR | Integration Ratio | 1.00 : 3.02 (CH₃) |

| HPLC | Area Percent (254 nm) | 99.4% |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide group can be reduced to form an amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents such as KMnO4 or CrO3.

Reduction: Reducing agents such as LiAlH4 or NaBH4.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. It is structurally related to various benzamide derivatives known for their biological activities.

Antitumor Activity : Research has indicated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been shown to act as microRNA inhibitors, which could enhance the efficacy of chemotherapy agents like taxol in breast cancer treatment .

Diabetes Treatment : Certain benzamide derivatives are being explored as glucokinase activators (GKAs) for type 2 diabetes management. The structural features of 2-methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may contribute to similar pharmacological properties .

Material Science

The incorporation of boron-containing moieties such as tetramethyl-1,3,2-dioxaborolane enhances the compound's utility in material science. These boron compounds are often used as reagents in organic synthesis and can facilitate the formation of carbon-boron bonds.

Catalysis : The compound may serve as a catalyst or a ligand in various organic reactions due to its ability to stabilize reactive intermediates. This application is particularly relevant in cross-coupling reactions which are fundamental in synthetic organic chemistry .

Table 1: Biological Activities of Related Benzamide Derivatives

Case Study 1: Antitumor Potential

A study evaluated the antiproliferative effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in vitro, suggesting potential for development into anticancer agents .

Case Study 2: Diabetes Management

In another investigation, researchers synthesized several benzamide derivatives to assess their effectiveness as glucokinase activators. The findings revealed that modifications similar to those present in the target compound could enhance glucose metabolism in diabetic models .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester, followed by transmetalation with an aryl or vinyl halide, and subsequent reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and related boronate esters:

Key Observations:

In contrast, the chloro substituent in N-(3-chloropropyl)-4-(tetramethyl-dioxaborolan)benzamide () is electron-withdrawing, which may alter reactivity in cross-coupling reactions . Steric Hindrance: The N-propyl group in the target compound introduces moderate steric bulk compared to the bulkier N,N-diisopropyl group in FM-1023 (), which could slow reaction kinetics in catalytic processes .

Heterocyclic vs. Benzamide Cores :

- Pyrazole-based boronate esters (e.g., 1-methyl-3-(tetramethyl-dioxaborolan)pyrazole, ) exhibit distinct electronic properties due to their heterocyclic cores. These compounds may offer faster coupling rates in Suzuki-Miyaura reactions compared to benzamide derivatives due to reduced steric and electronic hindrance .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction () is a critical application for boronate esters. Comparative studies suggest:

- Electron-Donating Groups (e.g., Methoxy) : Enhance stability of the boronate ester under basic conditions but may reduce electrophilicity at the boron center, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases) .

- Heterocyclic Boronates : Pyrazole derivatives () often demonstrate higher reactivity in coupling reactions due to their planar structures and reduced steric demands .

Biological Activity

2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities, as well as its pharmacokinetic profile.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methoxy group, a propyl chain, and a tetramethyl-1,3,2-dioxaborolane moiety. The molecular formula is with a molecular weight of 319.20 g/mol. Its structural features are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives, including compounds similar to this compound. In vitro assays conducted on various cancer cell lines indicate significant cytotoxic effects:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D Assay |

| HCC827 | 6.26 ± 0.33 | 2D Assay |

| NCI-H358 | 6.48 ± 0.11 | 2D Assay |

The compound demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) assays, suggesting that it may be more effective in simpler cellular environments. This discrepancy may indicate the need for further optimization of the compound's structure to enhance its selectivity and reduce toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of related benzamide compounds have also been investigated. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus showed promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X μg/mL |

| Staphylococcus aureus | Y μg/mL |

(Note: Specific MIC values for this compound were not provided in the available literature but are essential for comprehensive evaluation.)

Case Studies and Research Findings

A study assessing the biological activity of various benzamide derivatives found that compounds with similar structural motifs exhibited significant antitumor activity across multiple cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358). The research emphasized the importance of structural modifications in enhancing therapeutic potential while minimizing cytotoxicity to normal cells .

Another investigation into the pharmacokinetics of related compounds indicated favorable absorption and distribution profiles, suggesting that modifications like those found in this compound could lead to improved bioavailability and efficacy in vivo .

Q & A

Q. What are the critical safety protocols for handling 2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in laboratory settings?

- Methodological Answer : A comprehensive hazard analysis must precede all experiments, including evaluations of chemical reactivity, decomposition risks, and mutagenicity. Key steps include:

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at 2–8°C to prevent decomposition .

- Mutagenicity Screening : Conduct Ames testing for mutagenic potential, as seen in structurally similar anomeric amides .

Q. How is this compound characterized after synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substituent positions and boron integration (e.g., δ ~30 ppm for dioxaborolane ) .

- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ~345.3 Da via ESI-MS) .

Q. What is the standard synthetic route for this compound?

- Methodological Answer : A typical pathway involves:

- Step 1 : Coupling 4-boronic acid derivatives (e.g., tetramethyl dioxaborolane) with 2-methoxybenzamide precursors via Suzuki-Miyaura cross-coupling.

- Step 2 : Propylamine introduction via nucleophilic acyl substitution under basic conditions (e.g., NaCO in THF) .

- Yields : 60–75% after purification by column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the Suzuki-Miyaura coupling step?

- Methodological Answer : Variables impacting yield and selectivity:

- Catalyst System : Use Pd(PPh) (2–5 mol%) with ligand additives (e.g., SPhos) to enhance stability .

- Solvent : Optimize between polar aprotic (DMF) and ethereal (THF) solvents; THF minimizes side reactions .

- Temperature : Maintain 80–100°C under inert atmosphere (N/Ar) to prevent boronate ester hydrolysis .

Data Table :

| Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2 | THF | 80 | 68 |

| 5 | DMF | 100 | 72 |

| 5 (with SPhos) | THF | 80 | 85 |

Q. How should researchers address discrepancies in reported reaction yields?

- Methodological Answer : Discrepancies often arise from:

- Moisture Sensitivity : Boronate esters degrade with trace water; use molecular sieves or anhydrous solvents .

- Catalyst Deactivation : Filter reaction mixtures through Celite to remove Pd black.

- Purification Challenges : Employ gradient elution in chromatography to separate byproducts (e.g., dehalogenated intermediates) .

Q. What strategies are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .

- Molecular Docking : Simulate binding to ATP-binding pockets with software like AutoDock Vina (RMSD <2.0 Å indicates valid poses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.